2-(5-Methoxypyridin-3-yl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(5-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7-2-6(3-8(10)11)4-9-5-7/h2,4-5H,3H2,1H3,(H,10,11) |
InChI Key |
CATHWLAMDAUIGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)CC(=O)O |
Origin of Product |
United States |
Academic Research Overview and Scholarly Context of 2 5 Methoxypyridin 3 Yl Acetic Acid
Current Research Landscape and Scholarly Significance of 2-(5-Methoxypyridin-3-yl)acetic acid
The scholarly significance of this compound is intrinsically linked to the broader importance of pyridylacetic acid derivatives in medicinal chemistry and organic synthesis. Pyridine (B92270) rings are among the most prevalent heterocyclic structures found in pharmaceutical products, and attaching an acetic acid moiety to this core creates a valuable intermediate for drug discovery and development. nih.gov
Recent research highlights the ongoing efforts to develop more efficient and versatile methods for synthesizing pyridylacetic acid derivatives, which underscores the importance of compounds like this compound. A notable advancement is the development of a three-component synthesis method that utilizes Meldrum's acid derivatives. nih.govacs.org This approach is lauded for its convenience and simplicity, involving the dual reactivity of a linchpin reagent to first substitute onto an activated pyridine-N-oxide, followed by ring-opening and decarboxylation to yield the desired pyridylacetic acid derivative. acs.org
A 2022 study published in The Journal of Organic Chemistry detailed this methodology, demonstrating its robustness with a variety of substituted pyridine-N-oxides. acs.org The research confirmed that the presence of an electron-donating alkoxy group on the pyridine ring, such as the methoxy (B1213986) group in the titular compound, is well-tolerated in this synthetic scheme, albeit with a slightly lower yield compared to some other derivatives. acs.org This illustrates the compound's relevance in modern synthetic explorations, as new methodologies are validated using a diverse range of substrates, including those with functional groups like methoxyethers.
The table below summarizes the scope of the pyridine-N-oxide component in the aforementioned three-component synthesis, indicating the versatility of the method for creating a library of pyridylacetic acid derivatives.
| Entry | Pyridine-N-oxide | Product | Yield (%) |
| a | Pyridine-N-oxide | Methyl 2-(pyridin-4-yl)propanoate | 63 |
| b | 3-Methylpyridine-N-oxide | Methyl 2-(3-methylpyridin-4-yl)propanoate | 67 |
| c | 2-Methylpyridine-N-oxide | Methyl 2-(2-methylpyridin-4-yl)propanoate | 66 |
| d | 4-Chloropyridine-N-oxide | Methyl 2-(4-chloropyridin-2-yl)propanoate | 71 |
| e | 4-Phenylpyridine-N-oxide | Methyl 2-(4-phenylpyridin-2-yl)propanoate | 70 |
| f | 4-Methoxypyridine-N-oxide | Methyl 2-(4-methoxypyridin-2-yl)propanoate | 55 |
| g | 4-Bromopyridine-N-oxide | Methyl 2-(4-bromopyridin-2-yl)propanoate | 65 |
| Data sourced from Johnson, T., et al. (2022). acs.org |
This ongoing refinement of synthetic routes signifies the compound's role as a valuable intermediate, facilitating access to a wider range of structurally diverse molecules for further investigation.
Interdisciplinary Research Contributions Involving this compound
The primary field of interdisciplinary contribution for the this compound scaffold is medicinal chemistry, where it serves as a precursor to a variety of biologically active agents. The pyridine moiety itself is a privileged structure in drug design, and derivatives of pyridylacetic acid have been explored for a range of therapeutic targets.
For instance, pyridin-3-yl acetic acid derivatives have been investigated as inhibitors of human immunodeficiency virus (HIV) replication. google.com Although this patent focuses on a broad class of compounds, it establishes the utility of the core pyridin-3-yl acetic acid structure in designing molecules with specific antiviral activity. Furthermore, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has revealed potent antibacterial agents. nih.gov A 2022 study demonstrated that by modifying the pyridine ring and its substituents, compounds with strong antibacterial activity against several Gram-positive bacteria could be developed. nih.gov These studies showcase how the pyridylacetic acid framework, including methoxy-substituted variants, provides a foundational structure for generating new therapeutic candidates.
While direct applications in fields like materials science or agrochemistry for this compound are not prominently documented, the broader class of methoxypyridine derivatives has been explored for applications beyond medicine. For example, some 2-methoxypyridine (B126380) derivatives have been synthesized and studied for their liquid crystalline and photophysical properties, suggesting potential use in optoelectronic devices. However, these studies have not specifically utilized the acetic acid functionalized version of the compound.
Historical Trajectories of Academic Inquiry into the this compound Scaffold
The academic inquiry into pyridylacetic acids is not a recent phenomenon, with historical roots tracing back to mid-20th century organic chemistry. Early synthetic methods were often multi-step and utilized harsh reagents. For example, historical methods for preparing the parent compound, 3-pyridylacetic acid hydrochloride, involved starting from nicotinic acid. google.com One such route involved the reduction of nicotinic acid with lithium aluminum hydride, followed by chlorination with thionyl chloride, cyanation with the highly toxic potassium cyanide, and subsequent hydrolysis. google.com
A 2008 patent for the preparation of 3-pyridylacetic acid hydrochloride highlights a more streamlined two-step process starting from 3-vinylpyridine, which was presented as a significant improvement by shortening the synthetic route and increasing yields to over 86%. google.com This progression from complex, low-yielding syntheses to more efficient and direct methods illustrates the maturation of synthetic organic chemistry and the enduring interest in accessing pyridylacetic acid scaffolds. The development of modern, multi-component reactions, as discussed previously, represents the latest chapter in this historical trajectory, emphasizing atom economy, efficiency, and the ability to generate molecular diversity. acs.orgresearchgate.net
Advanced Synthetic Methodologies and Chemical Transformations for 2 5 Methoxypyridin 3 Yl Acetic Acid and Its Analogues
Novel Synthetic Routes to 2-(5-Methoxypyridin-3-yl)acetic acid
The construction of the this compound core necessitates precise control over substituent placement on the pyridine (B92270) ring. Modern synthetic strategies have evolved to offer highly regioselective methods for assembling this key intermediate.
Regioselective Synthesis Strategies for the Pyridine Core of this compound
The regioselective synthesis of 3,5-disubstituted pyridines, the core of this compound, is a synthetic challenge that has been addressed through various innovative approaches. One strategy involves the derivatization of pre-functionalized pyridine building blocks, which allows for high yields and predictable regioselectivity. For instance, the use of versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine enables the regioselective synthesis of 2,3,5-trisubstituted pyridines. acs.orgnih.gov These building blocks can be readily derivatized at specific positions, providing a controlled route to the desired substitution pattern.
Another powerful technique is the use of pyridine N-oxides, which activates the pyridine ring for nucleophilic substitution, primarily at the 2- and 4-positions. researchgate.net This activation strategy, followed by deoxygenation, provides access to a range of substituted pyridine derivatives. researchgate.net For example, a three-component synthesis of substituted pyridylacetic acid derivatives has been developed using the dual reactivity of Meldrum's acid derivatives. These act first as nucleophiles for substitution on activated pyridine N-oxides and then as electrophiles to initiate ring-opening and decarboxylation. acs.org
Furthermore, transition-metal-catalyzed cross-coupling reactions have become indispensable for the construction of substituted pyridines. These methods often start from readily available halopyridines and can be coupled with a variety of nucleophiles. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired regioselectivity.
Some notable regioselective synthesis strategies are summarized in the table below:
| Strategy | Key Features | Reference |
| Prefunctionalized Building Blocks | High yields and predictable regioselectivity. | acs.orgnih.gov |
| Pyridine N-Oxides | Activation of the pyridine ring for nucleophilic substitution. | researchgate.netacs.org |
| Transition-Metal Catalysis | Cross-coupling of halopyridines with various nucleophiles. | acs.org |
Stereoselective Approaches in the Synthesis of Chiral Analogues of this compound
While the parent compound is achiral, the synthesis of chiral analogues, where a stereocenter is introduced in the acetic acid side chain or on the pyridine ring, requires stereoselective methods. Asymmetric synthesis techniques are employed to control the formation of specific stereoisomers.
One approach involves the use of chiral catalysts in reactions that create the stereocenter. For instance, asymmetric hydrogenation or alkylation of a suitable precursor can establish the desired chirality. The development of chiral organocatalysts has also provided new avenues for the stereoselective synthesis of complex molecules. researchgate.net
Another strategy is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been widely used in the synthesis of enantiomerically pure compounds.
Functional Group Interconversions and Derivatization of the this compound Scaffold
The biological activity of this compound can be fine-tuned by modifying its functional groups. These modifications can influence the compound's physicochemical properties, such as lipophilicity and pKa, as well as its interaction with biological targets.
Modifications of the Carboxylic Acid Moiety in this compound
The carboxylic acid group is a key functional handle for derivatization. It can be converted into a variety of other functional groups, including esters, amides, and alcohols, through standard organic transformations. These modifications can impact the compound's polarity, hydrogen bonding capacity, and metabolic stability.
For example, esterification of the carboxylic acid can increase lipophilicity, which may enhance cell membrane permeability. nih.gov Amide formation with a diverse range of amines can introduce new structural features and potential interaction points with biological targets. The synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, for instance, has been explored to study the effect of different substituents on biological activity. mdpi.com
Common modifications of the carboxylic acid moiety are outlined below:
| Modification | Resulting Functional Group | Potential Impact |
| Esterification | Ester | Increased lipophilicity |
| Amidation | Amide | Introduction of new structural features |
| Reduction | Alcohol | Altered polarity and hydrogen bonding |
Substituent Effects and Modifications on the Pyridine Ring System of this compound
The electronic properties of the pyridine ring can be modulated by introducing various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the pKa of the pyridine nitrogen and the reactivity of the ring towards electrophilic or nucleophilic attack. rsc.orgresearchgate.net
Alterations and Bioisosteric Replacements of the Methoxy (B1213986) Group in this compound
The methoxy group is a common feature in many bioactive molecules, but it can be susceptible to metabolic cleavage. cambridgemedchemconsulting.com Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. nih.gov
Common bioisosteres for the methoxy group include fluorine, trifluoromethyl, and difluoroethyl groups. chemrxiv.orgresearchgate.net The replacement of a methoxy group with a fluorine atom, for example, can block metabolic oxidation and is a frequently used strategy in drug design. chemrxiv.org Fluorinated bioisosteres can also alter the lipophilicity and electronic properties of the molecule. nih.gov
The following table summarizes some common bioisosteric replacements for the methoxy group:
| Bioisostere | Rationale for Replacement | Reference |
| Fluorine | Blocks metabolic oxidation, modulates lipophilicity. | chemrxiv.org |
| Trifluoromethyl | Increases metabolic stability. | researchgate.net |
| Difluoroethyl | Mimics steric and electronic features of the methoxy group with improved metabolic stability. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 5 Methoxypyridin 3 Yl Acetic Acid Analogues
Rational Design Principles for 2-(5-Methoxypyridin-3-yl)acetic acid Analogues
The rational design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry. The primary aim is to systematically modify the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. Key areas of modification on the this compound scaffold include the pyridine (B92270) ring, the methoxy (B1213986) group, and the acetic acid side chain.
Pyridine Ring Modifications: The nitrogen atom in the pyridine ring is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets. nih.govnih.gov Altering the position of the nitrogen or introducing additional nitrogen atoms (e.g., creating a pyrimidine (B1678525) derivative) can significantly impact binding affinity and selectivity. Substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen and its ability to interact with target residues.
Methoxy Group Modifications: The 5-methoxy group is a crucial element influencing the lipophilicity and metabolic stability of the parent compound. Replacing the methoxy group with other substituents, such as halogens, alkyl groups, or larger ether moieties, can fine-tune these properties. These modifications can also introduce new interaction points with the target protein, potentially leading to improved potency.
Acetic Acid Side Chain Modifications: The carboxylic acid moiety of the acetic acid side chain is a strong hydrogen bond donor and acceptor and can participate in ionic interactions. Esterification or amidation of the carboxylic acid can alter the compound's polarity and ability to cross cell membranes. The length and branching of the alkyl chain connecting the carboxylic acid to the pyridine ring can also be varied to optimize the spatial orientation of the key interacting groups.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, QSAR models can predict the activity of newly designed analogues and guide further synthetic efforts.
While specific QSAR models for this exact series are not extensively reported in publicly available literature, the general approach would involve compiling a dataset of synthesized analogues and their corresponding biological activities. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, would be calculated for each analogue. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be employed to develop a QSAR equation.
A hypothetical QSAR study for this series might reveal the importance of specific descriptors. For example, a positive correlation with a descriptor related to hydrophobicity at the 5-position of the pyridine ring could suggest that more lipophilic substituents enhance activity. Conversely, a negative correlation with a steric descriptor for the same position might indicate that bulky groups are detrimental.
Hypothetical QSAR Data Table for this compound Analogues
| Compound ID | R-group at 5-position | LogP | Steric Parameter (e.g., MR) | Biological Activity (IC50, µM) |
| 1 | -OCH3 | 1.5 | 7.8 | 10.2 |
| 2 | -Cl | 1.8 | 6.0 | 8.5 |
| 3 | -CH3 | 1.9 | 5.6 | 9.1 |
| 4 | -OCF3 | 2.5 | 9.1 | 5.3 |
| 5 | -H | 1.2 | 1.0 | 15.7 |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Elucidation and Mapping Based on the this compound Scaffold
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound scaffold, a pharmacophore model would typically be generated based on a set of active analogues.
The key pharmacophoric features likely to be present in analogues of this compound include:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a prominent hydrogen bond acceptor. nih.govnih.gov
A Hydrogen Bond Donor/Acceptor: The carboxylic acid group of the acetic acid side chain can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen).
A Hydrophobic Feature: The pyridine ring itself and the methoxy group can contribute to hydrophobic interactions with the target.
An Aromatic Ring Feature: The pyridine ring provides a planar aromatic system that can engage in π-π stacking or other aromatic interactions.
A pharmacophore model would define the spatial relationships (distances and angles) between these features. This model can then be used as a 3D query to screen virtual compound libraries to identify novel, structurally diverse molecules that possess the same essential features and are therefore likely to be active.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues aims to identify the low-energy, biologically active conformation.
The flexibility of the acetic acid side chain allows the molecule to adopt various conformations. The dihedral angle between the pyridine ring and the carboxylic acid group is a key conformational parameter. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations and the energy barriers between them.
The correlation of conformational properties with biological activity can provide insights into the shape of the binding pocket of the target. For instance, if it is found that analogues with a specific, rigidified conformation exhibit higher activity, it suggests that this conformation is the one that best fits the target's binding site. This information is invaluable for the design of next-generation analogues with improved potency and selectivity.
Hypothetical Conformational Data Table
| Analogue | Dihedral Angle (Pyridine-CH2-COOH) | Calculated Energy (kcal/mol) | Biological Activity (IC50, µM) |
| A | 30° | -5.2 | 2.5 |
| B | 90° | -4.8 | 15.8 |
| C | 180° | -3.5 | 50.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Mechanistic Investigations of Biological Activity and Molecular Target Interactions of 2 5 Methoxypyridin 3 Yl Acetic Acid in Vitro Studies
In Vitro Pharmacological Profiling of 2-(5-Methoxypyridin-3-yl)acetic acid
The initial step in characterizing a novel compound involves a broad assessment of its interactions with a wide array of biological targets. This pharmacological profiling is crucial for identifying potential therapeutic applications and understanding its off-target effects.
Receptor Binding and Radioligand Displacement Studies
Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors. These assays typically utilize a radiolabeled ligand known to bind with high affinity to the receptor of interest. The ability of the test compound, in this case, this compound, to displace the radioligand is measured. A high degree of displacement at low concentrations of the test compound indicates a high binding affinity.
Hypothetical Data Table for Receptor Binding Affinity:
| Receptor Target | Radioligand | Kᵢ (nM) of this compound |
| Receptor A | [³H]-Ligand X | Data Not Available |
| Receptor B | [¹²⁵I]-Ligand Y | Data Not Available |
| Receptor C | [³H]-Ligand Z | Data Not Available |
This table illustrates the type of data that would be generated from such studies; however, no specific values for this compound have been reported.
Enzyme Inhibition and Activation Assays
Enzyme assays are performed to determine if a compound can modulate the activity of specific enzymes, either by inhibiting or activating them. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀) is a standard measure of its inhibitory potency.
Hypothetical Data Table for Enzyme Inhibition:
| Enzyme Target | Substrate | IC₅₀ (µM) of this compound |
| Enzyme 1 | Substrate P | Data Not Available |
| Enzyme 2 | Substrate Q | Data Not Available |
| Enzyme 3 | Substrate R | Data Not Available |
This table represents potential findings from enzyme inhibition assays, for which no specific data is currently available for the compound of interest.
Cell-Based Functional Assays to Determine Efficacy and Potency
Following the identification of binding affinity or enzyme modulation, cell-based functional assays are employed to understand the physiological consequence of these interactions. These assays can measure a variety of cellular responses, such as changes in second messenger levels (e.g., cAMP, Ca²⁺), reporter gene activation, or cell proliferation. Such studies determine whether the compound acts as an agonist, antagonist, or inverse agonist and establish its efficacy (the maximum response it can produce) and potency (the concentration required to produce a half-maximal response, or EC₅₀).
Hypothetical Data Table for Functional Assay Potency:
| Cell Line | Functional Readout | EC₅₀/IC₅₀ (µM) of this compound |
| HEK293 expressing Receptor A | cAMP accumulation | Data Not Available |
| Jurkat Cells | Cytokine release | Data Not Available |
| HepG2 Cells | Gene expression marker | Data Not Available |
This table is a template for the expected outcomes of cell-based functional assays. Currently, no such data has been published for this compound.
Elucidation of Molecular Mechanisms of Action for this compound
Once a primary biological target is identified, further studies are necessary to elucidate the precise molecular mechanisms through which the compound exerts its effects.
Signal Transduction Pathway Modulation Studies
These investigations aim to map the intracellular signaling cascades affected by the compound. Techniques such as Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins (e.g., kinases, transcription factors) downstream of the target receptor or enzyme. This helps to connect the initial binding event to the ultimate cellular response.
Investigations into Gene Expression and Protein Regulation
To gain a broader understanding of the compound's impact on cellular function, global changes in gene and protein expression can be analyzed. Microarray or RNA-sequencing (RNA-Seq) analyses can reveal which genes are up- or down-regulated following treatment with the compound. Similarly, proteomic techniques, such as mass spectrometry, can identify changes in the cellular proteome. These studies provide a comprehensive view of the cellular pathways modulated by the compound.
Identification and Validation of Molecular Targets for this compound
There are no published studies found that utilize affinity chromatography, chemical proteomics, genetic screens, or other target deconvolution methodologies to identify the molecular targets of this compound.
Structural and Biophysical Characterization of Ligand-Receptor Interactions of this compound
There is a lack of published data on the biophysical and structural aspects of the interaction between this compound and any potential biological receptors.
Computational Chemistry and Molecular Modeling Applications in 2 5 Methoxypyridin 3 Yl Acetic Acid Research
Quantum Mechanical Studies of 2-(5-Methoxypyridin-3-yl)acetic acid
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure and reactivity of molecules. Such studies on this compound, while not extensively published, can be understood through analogy with similar compounds. For instance, computational studies on structurally related molecules like 2-(5-methyl-1-benzofuran-3-yl)acetic acid have demonstrated the utility of these methods. researchgate.net
QM calculations can provide a detailed picture of the electron distribution within this compound. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of molecular stability.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Illustrative) |
| ¹H NMR Chemical Shift (ppm) | |
| -CH₂- | ~3.7 |
| -OCH₃ | ~3.9 |
| Pyridine-H (various) | ~7.5 - 8.5 |
| -COOH | ~12.0 |
| ¹³C NMR Chemical Shift (ppm) | |
| -CH₂- | ~40 |
| -OCH₃ | ~55 |
| Pyridine (B92270) Carbons | ~120 - 150 |
| -C=O | ~172 |
| IR Vibrational Frequency (cm⁻¹) | |
| O-H stretch (acid) | ~3000 (broad) |
| C=O stretch (acid) | ~1710 |
| C-O stretch (ether) | ~1250 |
Note: These values are for illustrative purposes and are based on general chemical shift and frequency ranges for similar functional groups.
The electronic properties derived from QM calculations can be used to predict the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps, for instance, can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
QM simulations are also invaluable for studying reaction mechanisms. For example, in the synthesis of analogues of this compound, QM can be used to model the transition states and intermediates of the reaction pathway, providing insights into the reaction kinetics and thermodynamics. nih.govuc.ptnih.gov This understanding can be crucial for optimizing reaction conditions and improving yields.
Molecular Dynamics Simulations of this compound and its Biomolecular Complexes
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a protein binding site. nih.gov
The acetic acid side chain and the methoxy (B1213986) group of this compound can rotate, leading to different spatial arrangements or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable low-energy conformers. nih.govuc.ptresearchgate.net This information is critical as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a biological target. nih.gov Free energy calculations, such as those using metadynamics or umbrella sampling, can quantify the relative stabilities of different conformations and the energy barriers between them, providing a comprehensive free energy landscape. diva-portal.orgunibo.it
MD simulations are particularly powerful for studying how a ligand like this compound interacts with a protein target. unimi.it By placing the ligand in the binding site of a protein and simulating the system's movement over time, researchers can observe the stability of the binding pose and the key interactions that maintain the complex. nih.govresearchgate.net These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. nih.gov This detailed understanding of the binding mode at a dynamic level is essential for structure-based drug design.
Table 2: Illustrative Key Interactions from a Hypothetical MD Simulation of this compound in a Protein Binding Site
| Interacting Residue (Hypothetical) | Interaction Type | Ligand Moiety Involved |
| Arg120 | Hydrogen Bond (Salt Bridge) | Carboxylic Acid |
| Tyr250 | Pi-Pi Stacking | Pyridine Ring |
| Leu180 | Hydrophobic Interaction | Methoxy Group |
| Asn122 | Hydrogen Bond | Pyridine Nitrogen |
Note: This table is illustrative and represents the types of interactions that could be identified through MD simulations.
Ligand-Based and Structure-Based Drug Design Strategies for this compound Analogues
The computational insights gained from QM and MD studies can be directly applied to the design of new analogues of this compound with improved properties.
Ligand-based drug design is employed when the structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active molecules, a pharmacophore model can be developed, which defines the essential three-dimensional arrangement of chemical features required for activity. This model can then be used to screen virtual libraries for new compounds or to guide the design of novel analogues of this compound. nih.gov
Structure-based drug design , on the other hand, is applicable when the three-dimensional structure of the target protein is known. nih.gov Using the insights from MD simulations about the binding mode of this compound, medicinal chemists can design modifications to the molecule to enhance its interactions with the binding site. For example, a functional group could be added to form an additional hydrogen bond or to better fill a hydrophobic pocket, thereby increasing the binding affinity and potency of the compound. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.
Virtual Screening Methodologies for Hit Identification
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For a molecule like this compound, both ligand-based and structure-based virtual screening approaches could be employed to identify new potential hits.
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure for a target protein, LBVS relies on the principle that molecules with similar structures often have similar biological activities. Starting with this compound as a query molecule, one could screen vast compound databases to find molecules with a high degree of structural similarity. nih.gov This process involves generating a molecular fingerprint or pharmacophore model from the query. The pharmacophore would capture key chemical features: the hydrogen bond acceptor (the nitrogen in the pyridine ring), a hydrogen bond donor/acceptor (the carboxylic acid), an aromatic ring, and a hydrophobic feature (the methoxy group). This model is then used to filter large virtual libraries, rapidly identifying diverse compounds that share these essential features and warrant further investigation. nih.govyoutube.com A collaborative "Booster" approach, which leverages multiple proprietary pharmaceutical databases for in silico screening, has proven effective for rapidly expanding and exploring hit chemotypes for pyridine-containing scaffolds. nih.govnih.gov
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a relevant biological target is known, SBVS (or molecular docking) can be a powerful tool. For instance, pyridin-3-yl acetic acid derivatives have been investigated as inhibitors of human immunodeficiency virus (HIV) replication. google.com Assuming a relevant HIV target, such as reverse transcriptase or integrase, one could dock this compound into the enzyme's active site. This would predict the binding conformation and estimate the binding affinity. The resulting binding pose could reveal key interactions—such as hydrogen bonds between the carboxylic acid and active site residues or π-π stacking involving the pyridine ring—that are crucial for inhibition. acs.org A large-scale docking campaign would then screen millions of compounds, scoring and ranking them based on their predicted ability to fit favorably into the same binding pocket, thereby identifying potential new inhibitors. researchgate.net
De Novo Design Approaches for Novel Chemical Entities
De novo design is a computational method for generating entirely new molecular structures with desired properties, often by assembling smaller molecular fragments. chemrxiv.org The this compound scaffold is an ideal starting point for such a design process. The pyridine core is considered an attractive and versatile scaffold for building new chemical entities. researchgate.net
In a typical workflow, the this compound structure could be used as a core fragment or "seed." A de novo design algorithm would then explore a virtual chemical space by adding, growing, or linking other small fragments to this core. For example, the algorithm could systematically explore different substituents on the pyridine ring or modify the acetic acid side chain to optimize binding to a target pocket. The goal is to generate novel molecules that maintain the key interacting features of the original scaffold while improving properties like potency, selectivity, or synthetic accessibility. chemrxiv.orgmdpi.com Highly substituted pyridine scaffolds are found in many biologically active natural products, and computational de novo strategies can guide the synthesis of innovative compounds that might not be conceived through traditional chemical intuition alone. chemrxiv.org
Cheminformatics and Data Mining Techniques Applied to this compound Research
Cheminformatics provides the tools and techniques to analyze, manage, and derive insights from vast amounts of chemical data. nih.govyoutube.com For a compound like this compound, these methods are essential for characterizing the molecule and exploring its chemical neighborhood.
A fundamental application is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. As shown in the table below, key physicochemical properties can be calculated to predict the molecule's behavior, such as its potential for oral bioavailability based on criteria like Lipinski's Rule of Five. researchgate.net These descriptors are foundational for building quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. nih.gov
Data mining techniques can be applied to large chemical or biological databases to identify relationships and patterns. By using the structure of this compound as a query, one could mine databases like PubChem or ChEMBL to find compounds with similar structural fingerprints. Analyzing the known biological activities of these "neighbor" compounds could suggest potential targets or therapeutic applications for the query molecule itself, a process known as "guilt-by-association." nih.gov This approach can rapidly generate testable hypotheses and prioritize experimental resources.
Table 1: Calculated Physicochemical Properties for this compound Note: These properties are computationally predicted and serve as estimates.
| Property | Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₈H₉NO₃ | Basic elemental composition. |
| Molecular Weight | 167.16 g/mol | Falls within typical range for small molecule drugs (<500 Da). |
| XLogP3 | 0.4 | A measure of lipophilicity; a value <5 is favorable for oral absorption. |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen, methoxy oxygen, and carbonyl oxygen can accept hydrogen bonds. |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | Predicts drug transport properties; a value <140 Ų is associated with good cell permeability. |
| Rotatable Bonds | 3 | A low number (<10) is generally favorable for good bioavailability. |
Advanced Analytical Methodologies for Research on 2 5 Methoxypyridin 3 Yl Acetic Acid
Spectroscopic Techniques for Investigating Interactions and Transformations of 2-(5-Methoxypyridin-3-yl)acetic acid
Spectroscopy serves as a fundamental tool for elucidating the structural and dynamic properties of this compound and its complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the interactions between a ligand like this compound and its biological targets. nih.gov Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, allow researchers to monitor changes in the chemical environment of a target protein upon ligand binding. mdpi.com When the compound binds, it induces chemical shift perturbations (CSPs) or signal broadening for the amino acid residues at the binding site, enabling the precise mapping of the interaction surface. nih.gov
Ligand-observed NMR techniques are also highly valuable. Methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the this compound molecule are in close contact with the target protein, providing key insights into the binding mode. For more detailed structural analysis of a ligand-protein complex, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to measure distances between protons on the ligand and the protein, helping to determine the bound conformation of the molecule. anu.edu.au
In cases of tight binding, paramagnetic NMR techniques, where a paramagnetic tag is attached to the protein, can provide long-range structural restraints to define the orientation of the ligand within the binding pocket. mdpi.com While specific NMR studies on this compound are not widely published, the principles are demonstrated in the study of analogous molecular interactions. For example, the ¹H NMR spectrum for a simpler, related structure, methoxyacetic acid, shows characteristic peaks for its proton environments that would be the basis for more complex multi-dimensional analysis in a binding study. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for Methoxyacetic Acid This table is based on data for a related, simpler compound to illustrate the type of data obtained from NMR spectroscopy.
| Protons | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| -COOH | 11.00 |
| -CH₂- | 4.115 |
| -OCH₃ | 3.480 |
Data sourced from ChemicalBook. chemicalbook.com
Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for studying the biotransformation and interactions of this compound in research settings. ijpras.com High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, which are critical for determining the elemental composition of the parent compound and its potential metabolites. nih.gov
In metabolite identification studies, researchers look for mass shifts corresponding to common metabolic reactions like hydroxylation, demethylation, or conjugation (e.g., glucuronidation). Tandem mass spectrometry (MS/MS) is then used to fragment the parent and metabolite ions. nih.gov The resulting fragmentation patterns provide structural information that helps to pinpoint the site of metabolic modification. This process relies on comparing the fragmentation of the metabolite to that of the parent drug. nih.gov
Table 2: Predicted m/z and Collision Cross Section (CCS) for Adducts of an Analogue, 2-(5-bromo-2-methoxypyridin-3-yl)acetic acid
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 245.97605 | 140.4 |
| [M+Na]⁺ | 267.95799 | 152.4 |
| [M-H]⁻ | 243.96149 | 144.5 |
| [M+NH₄]⁺ | 263.00259 | 159.7 |
Data sourced from PubChemLite. uni.lu
UV-Vis and fluorescence spectroscopy are versatile techniques used to study binding events and reaction kinetics. UV-Vis spectroscopy can be employed to monitor interactions if the binding of this compound to a target protein causes a change in the absorbance spectrum of either the compound or the protein. physchemres.org Such spectral shifts can be titrated to determine binding affinity (dissociation constant, Kd).
This technique is also highly applicable for monitoring enzymatic reactions or chemical transformations involving the compound. For instance, if a reaction involving this compound leads to the formation of a product with a different UV-Vis absorption profile, the rate of this reaction can be followed over time by monitoring the change in absorbance at a specific wavelength. semanticscholar.org
Fluorescence spectroscopy offers higher sensitivity. If the target protein contains fluorescent amino acids like tryptophan, the binding of a ligand such as this compound can quench or enhance this intrinsic fluorescence. This change can be used to quantify the binding affinity. Alternatively, the compound itself might be fluorescent, and changes in its fluorescence properties upon binding (e.g., intensity, emission wavelength) can be used to study the interaction. While specific studies on this compound are limited, the general methodology is widely applied in drug discovery for binding and kinetic assays.
Chromatographic Separations in Advanced Research Contexts
Chromatography is essential for the analysis and purification of this compound, especially for resolving stereoisomers and isolating newly synthesized derivatives.
Since the alpha-carbon of the acetic acid side chain is a stereocenter, this compound can exist as a pair of enantiomers. Separating these enantiomers is critical, as they often exhibit different pharmacological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. mdpi.com
For acidic compounds like this one, several types of CSPs are suitable:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H) are highly versatile and often provide successful enantioseparation for a broad range of compounds, including carboxylic acids. mdpi.com
Macrocyclic Glycopeptide-based CSPs: Stationary phases based on antibiotics like vancomycin (B549263) or teicoplanin (e.g., Chirobiotic V, Chirobiotic T) are effective for separating chiral acids due to multiple interaction points, including ion-exchange, hydrogen bonding, and π-π interactions. nih.gov
Protein-based CSPs: Columns like those based on cellobiohydrolase (CBH) can be effective for separating the enantiomers of basic and neutral compounds, and sometimes acidic ones, typically under reversed-phase conditions. unife.it
The development of a chiral separation method would involve screening different CSPs and optimizing the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol, often with an acidic or basic modifier) to achieve baseline resolution of the two enantiomers. mdpi.com
Table 3: Common Chiral Stationary Phases for Separation of Acidic Compounds
| CSP Type | Chiral Selector Example | Typical Mobile Phase |
|---|---|---|
| Polysaccharide | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol + Trifluoroacetic Acid |
| Macrocyclic Glycopeptide | Vancomycin | Methanol/Acetonitrile + Acetic Acid/Amine |
When new analogues or derivatives of this compound are synthesized, preparative chromatography is crucial for their purification in quantities sufficient for further research. Both traditional flash chromatography and preparative HPLC are employed.
Preparative HPLC is a high-resolution technique used to isolate compounds with high purity (>98%). nih.gov The process involves scaling up an analytical HPLC method. A larger column packed with the same stationary phase (e.g., C18 for reversed-phase) is used, and higher flow rates are applied. nih.gov The goal is to maximize throughput while maintaining sufficient separation between the desired product and any impurities or byproducts from the synthesis. The process involves injecting larger volumes of the concentrated sample mixture and collecting the fractions corresponding to the peak of the target compound as it elutes from the column. These fractions are then combined and the solvent is evaporated to yield the purified derivative.
Biophysical Techniques for Quantitative Interaction Analysis
The quantitative analysis of binding interactions between a ligand like this compound and its target protein is crucial for establishing a structure-activity relationship (SAR). Biophysical methods offer a direct and often label-free approach to measure these interactions.
Isothermal Titration Calorimetry (ITC) is a highly sensitive and versatile technique used to measure the heat changes that occur during a biomolecular interaction. harvard.edukhanacademy.org It is considered the gold standard for thermodynamic characterization as it directly measures the binding enthalpy (ΔH) and allows for the determination of the binding affinity (K_A), dissociation constant (K_D), stoichiometry (n), and entropy change (ΔS) in a single experiment. harvard.edunih.gov
The principle of ITC involves the incremental titration of a solution of the ligand, in this case, this compound, into a sample cell containing the target protein, all while maintaining a constant temperature. khanacademy.org The instrument measures the minute amounts of heat released or absorbed upon binding. khanacademy.org The resulting data provides a complete thermodynamic profile of the interaction, which is crucial for understanding the driving forces behind the binding event, such as hydrogen bonding and van der Waals interactions (enthalpic contributions) or hydrophobic effects and conformational changes (entropic contributions). khanacademy.orgnih.gov
For a hypothetical interaction between this compound and a target protein, an ITC experiment would yield data similar to the illustrative example below. It is important to note that for accurate results, both the ligand and protein must be in an identical buffer to minimize heats of dilution, which could otherwise obscure the binding signal. harvard.edu The Wiseman parameter, or 'c-value', is an important experimental consideration that influences the shape of the binding isotherm and the accuracy of the determined parameters. harvard.eduwhiterose.ac.uk
Illustrative ITC Data for this compound Binding to a Target Protein
This data is representative and serves as an example of typical ITC results for a small molecule-protein interaction.
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Dissociation Constant (K_D) | 5.2 | µM |
| Binding Enthalpy (ΔH) | -12.5 | kcal/mol |
| Binding Entropy (ΔS) | -8.7 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -7.1 | kcal/mol |
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions. nih.govnih.gov It is particularly valuable for determining the kinetic parameters of binding, namely the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a). nih.govbioradiations.com
In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. nih.gov A solution containing this compound is then flowed over this surface. nih.gov The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. nih.govbiosensingusa.com The association phase of the sensorgram provides information on how quickly the compound binds to the target, while the dissociation phase, where a buffer without the compound is flowed over the chip, reveals how long the complex remains intact. bioradiations.com
SPR is widely used in drug discovery for screening small molecule libraries and for detailed kinetic characterization of hits. nih.govnih.gov The technique is highly sensitive and can be applied to a wide range of molecular interactions, including those involving small molecules like pyridine (B92270) derivatives. nih.govnsf.gov For small molecules, achieving a sufficient signal response can be challenging, but modern instruments and assay formats, such as competition assays, have been developed to address this. nih.govnih.gov
Illustrative SPR Kinetic Data for this compound Binding to a Target Protein
This data is representative and serves as an example of typical SPR results for a small molecule-protein interaction.
| Kinetic Parameter | Value | Unit |
| Association Rate (k_a) | 2.5 x 10⁴ | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 1.3 x 10⁻³ | s⁻¹ |
| Dissociation Constant (K_D) | 52 | µM |
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay (TSA), is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein. wikipedia.orgsygnaturediscovery.com The technique measures the thermal denaturation temperature (T_m) of a protein, which is the temperature at which half of the protein population is unfolded. wikipedia.orgnih.gov The binding of a ligand, such as this compound, typically increases the thermal stability of the protein, resulting in a positive shift in its T_m (ΔT_m). wikipedia.org
The most common DSF method, often referred to as Thermofluor, utilizes an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) that preferentially binds to the hydrophobic regions of a protein that become exposed upon unfolding. sygnaturediscovery.comharvard.edu As the temperature is gradually increased, the protein denatures, causing an increase in fluorescence that is monitored using a real-time PCR instrument. harvard.eduresearchgate.net The magnitude of the thermal shift (ΔT_m) is related to the binding affinity of the ligand. sygnaturediscovery.com
DSF is a high-throughput technique widely employed in the early stages of drug discovery for screening compound libraries and for optimizing buffer conditions for protein stability. wikipedia.orgresearchgate.net An alternative approach, nanoDSF, measures changes in the intrinsic fluorescence of tryptophan or tyrosine residues as the protein unfolds, avoiding the potential for interference from extrinsic dyes. harvard.edu
Illustrative DSF Data for this compound Binding to a Target Protein
This data is representative and serves as an example of typical DSF results for a small molecule-protein interaction.
| Condition | Melting Temperature (T_m) | Thermal Shift (ΔT_m) |
| Protein alone | 52.3 °C | - |
| Protein + this compound | 56.8 °C | +4.5 °C |
Design and Evaluation of Prodrugs and Derivatives Based on the 2 5 Methoxypyridin 3 Yl Acetic Acid Scaffold
Synthesis and In Vitro Evaluation of Ester Prodrugs of 2-(5-Methoxypyridin-3-yl)acetic acid
Ester prodrugs are a well-established strategy to improve the physicochemical properties of a parent drug, such as lipophilicity, which can lead to enhanced membrane permeability and oral absorption. scirp.orgnih.gov The carboxylic acid of this compound is an ideal handle for esterification.
Synthesis: The synthesis of simple alkyl ester prodrugs of this compound can be achieved through standard esterification procedures. One common method is the Fischer-Speier esterification, which involves reacting the parent carboxylic acid with an alcohol (e.g., methanol, ethanol, propanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. mdpi.com
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the ester bond formation between this compound and the desired alcohol. mdpi.com This method is particularly useful for creating more complex esters, such as those with glycol spacers.
In Vitro Evaluation: The primary goal of an ester prodrug is to be stable in the gastrointestinal tract and then undergo hydrolysis in the bloodstream or target tissues to release the active parent acid. Therefore, the in vitro evaluation of these prodrugs focuses on their chemical stability and enzymatic hydrolysis rates.
A typical evaluation involves incubating the ester prodrug in various simulated biological fluids, such as simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8), as well as in human plasma or liver microsomes, which contain esterase enzymes. mdpi.comnih.gov The rate of hydrolysis of the prodrug and the corresponding release of the parent acid, this compound, are monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The data from these studies help in selecting prodrug candidates with an optimal balance of stability and bioconversion. nih.gov
Table 1: Hypothetical In Vitro Hydrolysis Data for Ester Prodrugs of this compound
| Prodrug | Ester Type | Half-life in Simulated Gastric Fluid (pH 1.2) | Half-life in Simulated Intestinal Fluid (pH 6.8) | Half-life in Human Plasma |
| Methyl 2-(5-methoxypyridin-3-yl)acetate | Methyl | > 12 h | > 8 h | 45 min |
| Ethyl 2-(5-methoxypyridin-3-yl)acetate | Ethyl | > 12 h | > 8 h | 90 min |
| Isopropyl 2-(5-methoxypyridin-3-yl)acetate | Isopropyl | > 12 h | > 8 h | 150 min |
| 2-Hydroxyethyl 2-(5-methoxypyridin-3-yl)acetate | Glycol | > 12 h | > 8 h | 60 min |
This table presents hypothetical data for illustrative purposes.
Amide Derivatives of this compound as Bioisosteres and Modulators
Amide Synthesis and Bioisosteric Replacement: The primary amide of this compound can be synthesized by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with ammonia (B1221849). Substituted amides can be prepared similarly by using primary or secondary amines instead of ammonia.
More advanced bioisosteric replacements involve converting the carboxylic acid to five-membered heterocycles that mimic the properties of the amide bond, such as oxadiazoles (B1248032) and triazoles. nih.gov For example, a 1,3,4-oxadiazole (B1194373) derivative can be synthesized by reacting the corresponding acyl hydrazide of this compound with a dehydrating agent. Triazole bioisosteres can also be synthesized through multi-step sequences, often involving click chemistry. nih.gov These heterocyclic cores can act as hydrogen bond acceptors and provide a rigid scaffold that can be further functionalized. mdpi.com
Table 2: Potential Amide Derivatives and Bioisosteres of this compound
| Derivative Type | Example Structure | Rationale for Synthesis |
| Primary Amide | 2-(5-Methoxypyridin-3-yl)acetamide | To explore the effect of replacing the acidic proton and altering hydrogen bonding capacity. |
| N-Substituted Amide | N-Methyl-2-(5-methoxypyridin-3-yl)acetamide | To probe specific hydrophobic interactions and modulate cell permeability. |
| 1,3,4-Oxadiazole | 2-((5-Methoxypyridin-3-yl)methyl)-1,3,4-oxadiazole | To introduce a metabolically stable amide bioisostere with a distinct electronic profile. nih.gov |
| 1,2,4-Triazole | 3-((5-Methoxypyridin-3-yl)methyl)-1H-1,2,4-triazole | To serve as a non-classical bioisostere that can engage in different hydrogen bonding patterns. |
This table presents hypothetical structures for illustrative purposes.
Conjugates and Bioconjugates of this compound for Targeted Delivery Concepts
Conjugating a small molecule therapeutic to a larger biomolecule or a targeting moiety is a strategy to achieve site-specific drug delivery, thereby increasing efficacy and reducing off-target effects. The carboxylic acid of this compound is a convenient point of attachment for such conjugations.
Conjugation Strategies: The carboxylic acid can be activated, for example using DCC/DMAP or by converting it to an N-hydroxysuccinimide (NHS) ester, and then reacted with an amine group on a targeting ligand to form a stable amide bond. This approach can be used to link the molecule to peptides, antibodies, or polymers that are designed to accumulate in specific tissues or cells. Another strategy involves forming an ester linkage with a hydroxyl group on the targeting moiety, which can be designed to be cleaved by specific enzymes at the target site. nih.gov
These targeted delivery concepts can be particularly relevant for directing the therapeutic action of this compound derivatives to a specific organ or cell type, potentially enhancing their therapeutic window.
Table 3: Conceptual Conjugates of this compound
| Conjugate Type | Targeting Moiety | Linkage Type | Potential Application |
| Peptide Conjugate | Cell-Penetrating Peptide | Amide | Enhanced intracellular delivery. |
| Polymer Conjugate | Polyethylene Glycol (PEG) | Ester or Amide | Improved solubility and prolonged circulation time. |
| Antibody-Drug Conjugate (ADC) | Tumor-Specific Antibody | Amide | Targeted delivery to cancer cells. |
| H₂S-Releasing Conjugate | H₂S Donor Moiety | Ester | Co-delivery of the parent drug and hydrogen sulfide (B99878) for potential synergistic effects. nih.gov |
This table presents conceptual ideas for illustrative purposes.
Ring-Modified Analogues and Heterocyclic Replacements of the Pyridine (B92270) Core
Modification of the pyridine ring of this compound allows for a systematic exploration of the structure-activity relationship. Changes to the substitution pattern or replacement of the entire pyridine core can lead to analogues with improved potency, selectivity, or pharmacokinetic properties.
Ring Modification and Replacement: The pyridine ring is amenable to various chemical modifications. nih.gov For instance, electrophilic substitution reactions can be used to introduce additional substituents. A known example of a ring-modified analogue is 2-(5-bromo-2-methoxypyridin-3-yl)acetic acid. uni.lu Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or other groups at specific positions on the pyridine ring, as demonstrated in the synthesis of bedaquiline (B32110) analogues from (2-methoxypyridin-3-yl)boronic acid. nih.gov
Another avenue for developing novel analogues is the replacement of the pyridine core with other heterocyclic systems. Depending on the desired properties, the pyridine ring could be replaced with other six-membered heterocycles like pyrimidine (B1678525) or five-membered rings such as pyrazole (B372694) or thiophene. These changes would significantly alter the shape, electronics, and metabolic profile of the resulting molecules. The synthesis of such analogues would require de novo construction of the heterocyclic ring with the required acetic acid side chain.
Table 4: Examples and Concepts for Ring-Modified Analogues
| Modification Type | Example Structure/Concept | Rationale |
| Halogenation | 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid | To explore the impact of a bulky, electron-withdrawing group on activity. uni.lu |
| Arylation | 2-(5-Phenyl-2-methoxypyridin-3-yl)acetic acid | To introduce a phenyl group for potential new binding interactions. |
| Demethylation | 2-(5-Hydroxypyridin-3-yl)acetic acid | To introduce a hydrogen bond donor and potential site for further conjugation. |
| Heterocyclic Replacement | 2-(5-Methoxy-1H-pyrazol-3-yl)acetic acid | To alter the core geometry and hydrogen bonding capabilities of the scaffold. |
This table presents known and hypothetical structures for illustrative purposes.
Emerging Research Frontiers and Future Perspectives for 2 5 Methoxypyridin 3 Yl Acetic Acid
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology offer a holistic approach to understanding drug action, moving beyond the "one target, one drug" model to a more comprehensive "multi-target, multi-pathway" paradigm. mdpi.comfrontiersin.org While no specific network pharmacology studies have been published on 2-(5-Methoxypyridin-3-yl)acetic acid to date, the application of these computational techniques holds significant promise for elucidating its potential biological activities.
Network pharmacology analysis typically involves constructing and analyzing networks of interactions between drug molecules, protein targets, and diseases. mdpi.com For a compound like this compound, this would involve:
Target Prediction: Utilizing databases and computational tools to predict potential protein targets based on the compound's structure.
Network Construction: Building a network that connects the predicted targets to known disease pathways and biological processes.
Pathway and Functional Enrichment Analysis: Identifying the key signaling pathways and biological functions that are likely to be modulated by the compound. dovepress.com
This approach could reveal unexpected therapeutic opportunities for this compound and its derivatives, potentially in areas such as cancer, inflammation, or neurodegenerative diseases, where complex signaling networks are involved. nih.govnih.gov The integration of multi-omics data, such as genomics, proteomics, and metabolomics, can further enhance the predictive power of these models. dovepress.com
Table 1: Potential Application of Network Pharmacology to this compound
| Phase | Description | Potential Outcome for this compound |
| Target Identification | In silico prediction of protein binding partners. | A list of putative molecular targets for the compound and its derivatives. |
| Network Analysis | Construction of compound-target-disease interaction networks. | Understanding the polypharmacological profile and potential therapeutic areas. |
| Pathway Elucidation | Mapping targets to specific biological pathways. | Identification of key signaling cascades modulated by the compound. |
| Hypothesis Generation | Formulation of testable hypotheses for in vitro and in vivo studies. | Guiding future experimental validation of predicted activities. |
Potential of this compound as a Scaffold for Novel Chemical Probes
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in a wide range of biological interactions. nih.govnih.gov This makes this compound an attractive starting point for the development of novel chemical probes. Chemical probes are small molecules used to study biological processes and validate drug targets.
The structural features of this compound, including the pyridine ring, the methoxy (B1213986) group, and the acetic acid moiety, provide multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to develop probes with high affinity and selectivity for specific protein targets. Techniques like scaffold-hopping and hybridization can be employed to design new derivatives with improved properties. rsc.orgresearchgate.net
The development of chemical probes from this scaffold could enable the investigation of previously unexplored biological targets and pathways, contributing to a deeper understanding of disease mechanisms and the identification of new therapeutic strategies. nih.gov
Considerations for Green Synthesis and Sustainable Production of this compound and its Analogues
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. The sustainable production of this compound and its analogues requires the development of environmentally benign synthetic routes.
Key considerations for the green synthesis of this compound include:
Use of Renewable Feedstocks: Exploring biosynthetic pathways or utilizing bio-derived starting materials could reduce reliance on fossil fuels. wikipedia.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. mdpi.com
Catalysis: Employing efficient and recyclable catalysts, such as biocatalysts or heterogeneous metal catalysts, to replace stoichiometric reagents. rsc.orgnih.gov
Solvent Selection: Utilizing greener solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions. rsc.org
For instance, the oxidation of alkylpyridines to pyridine carboxylic acids can be achieved using processes that recycle reactants and minimize waste streams. google.com Multicomponent reactions also represent a green approach, as they can generate complex molecules in a single step with high atom economy. mdpi.commdpi.com
Table 2: Green Chemistry Principles and their Application to Pyridine Carboxylic Acid Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Prevention | Designing synthetic routes with minimal waste generation. | Reduced environmental footprint. |
| Atom Economy | Maximizing the incorporation of starting materials into the product. | Increased efficiency and less waste. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. | Improved safety for chemists and the environment. |
| Designing Safer Chemicals | Minimizing toxicity while maintaining efficacy. | Development of safer pharmaceutical products. |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of hazardous solvents. | Reduced environmental pollution. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and costs. |
| Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources. | Reduced dependence on fossil fuels. |
| Reduce Derivatives | Minimizing the use of protecting groups. | Fewer reaction steps and less waste. |
| Catalysis | Using catalytic reagents in small amounts. | Increased reaction efficiency and selectivity. |
| Design for Degradation | Designing products that break down into innocuous substances. | Reduced persistence in the environment. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. | Improved process control and safety. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and processes that minimize the potential for accidents. | Enhanced laboratory and industrial safety. |
Challenges and Opportunities in the Continued Academic Research of this compound
The continued academic investigation of this compound presents both challenges and opportunities.
Challenges:
Synthesis: The regioselective functionalization of the pyridine ring can be challenging, requiring the development of novel synthetic methodologies to access a diverse range of derivatives. acs.org
Target Identification: Without initial biological data, identifying the primary molecular targets of this compound can be a significant hurdle.
Limited Existing Research: The scarcity of published studies on this specific molecule means that researchers have a limited foundation upon which to build.
Opportunities:
Novel Biological Activities: The unique substitution pattern of this compound may lead to the discovery of novel biological activities not observed with other pyridine derivatives.
Medicinal Chemistry Campaigns: The core scaffold is an excellent starting point for medicinal chemistry campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
Interdisciplinary Collaboration: Research on this compound would benefit from collaborations between synthetic chemists, computational biologists, and pharmacologists.
Overcoming the synthetic challenges and leveraging computational approaches for target identification will be crucial for unlocking the full potential of this molecule in academic research.
Prospects for Advanced Preclinical Studies Based on this compound Derivatives (In vitro focus)
The future development of this compound will depend on a thorough in vitro evaluation of its derivatives. A focused library of analogues should be synthesized to explore the structure-activity relationship (SAR).
Advanced preclinical in vitro studies could include:
Cytotoxicity Screening: Assessing the anti-proliferative activity of the derivatives against a panel of cancer cell lines. acs.orgnih.gov
Enzymatic Assays: Evaluating the inhibitory activity against specific enzymes, such as kinases or histone deacetylases, which are important targets in cancer therapy. acs.orgnih.gov
Antibacterial and Antifungal Assays: Testing the compounds against a range of pathogenic microorganisms. nih.gov
Anti-inflammatory Assays: Measuring the ability of the compounds to modulate inflammatory pathways in relevant cell-based models.
ADME-Tox Profiling: Early in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like properties. nih.gov
The results of these in vitro studies will be critical for identifying promising lead compounds for further development and for validating the predictions made by network pharmacology and other computational models. nih.gov
Q & A
Q. What are the recommended storage conditions to ensure the stability of 2-(5-Methoxypyridin-3-yl)acetic acid during experimental use?
The compound is stable under recommended storage conditions but degrades under heat, moisture, or exposure to strong acids/alkalis and oxidizing agents . Store in a cool, dry environment (e.g., inert atmosphere at 2–8°C) and use desiccants to mitigate hydrolysis. Regularly monitor purity via HPLC or TLC to detect decomposition.
Q. What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
Use a combination of NMR spectroscopy (to verify methoxy and pyridyl proton environments), FT-IR (to confirm carboxylic acid C=O stretching at ~1700 cm⁻¹), and mass spectrometry (for molecular ion validation). Cross-reference with computational simulations (e.g., DFT for predicted spectral patterns) . For purity, employ reverse-phase HPLC with UV detection at 254 nm.
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. Incompatible with strong oxidizers (e.g., HNO₃) and reducing agents; segregate storage . For spills, use inert absorbents (e.g., sand) and dispose via approved chemical waste protocols.
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale syntheses using aromatic nucleophilic substitution?
Key parameters include:
- Reaction temperature : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Catalyst selection : Use Pd/C or Cu(I) catalysts to enhance substitution efficiency.
- Purification : Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete boronation).
Q. What methodologies are recommended for assessing the potential toxicity of this compound when existing toxicological data is limited?
Conduct tiered testing:
- In vitro assays : Use HepG2 or HEK293 cells for cytotoxicity screening (MTT assay) .
- Computational models : Apply QSAR tools (e.g., OECD Toolbox) to predict acute toxicity based on structural analogs .
- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites via UPLC-QTOF-MS .
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR, IR) and computational simulations when characterizing this compound?
Follow a systematic approach:
- Replicate experiments : Confirm spectral reproducibility under controlled conditions (e.g., solvent, temperature) .
- Cross-validation : Compare experimental IR/NMR with DFT-simulated spectra (using Gaussian or ORCA software) .
- Dynamic effects : Account for solvent polarity and conformational flexibility in simulations .
Q. What strategies can be employed to improve the solubility of this compound in aqueous reaction systems without compromising its reactivity?
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) using mild bases (e.g., NaHCO₃) to enhance water solubility .
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to stabilize the compound in aqueous buffers .
- Surfactants : Introduce non-ionic surfactants (e.g., Tween-80) to form micellar systems .
Q. How does the methoxy group at the 5-position of the pyridine ring influence the electronic properties and reactivity of this compound in coupling reactions?
The methoxy group acts as an electron-donating substituent , increasing electron density on the pyridine ring. This enhances nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) at the 2- and 4-positions . Use X-ray crystallography or Hammett constants (σ⁺) to quantify electronic effects.
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
